乙酰胺甲基硼酸

描述

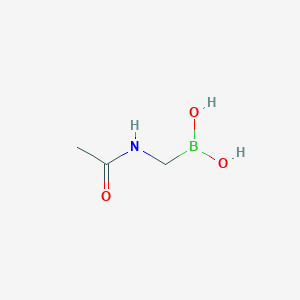

Acetamidomethylboronic Acid is a boronic acid derivative . It has a molecular weight of 116.91 . The IUPAC name for this compound is (acetylamino)methylboronic acid .

Molecular Structure Analysis

The molecular formula of Acetamidomethylboronic Acid is C3H8BNO3 . The InChI code for this compound is 1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) .

Chemical Reactions Analysis

Boronic acids, including Acetamidomethylboronic Acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .

Physical and Chemical Properties Analysis

Acetamidomethylboronic Acid is a powder . The storage temperature for this compound is 4 degrees Celsius .

科学研究应用

合成与性质

- 乙酰胺甲基硼酸衍生物,如 3-乙酰胺-6-全氟丙基苯基硼酸,合成用于生物学和材料科学应用。这些衍生物的降低的 pKa 表明在生理 pH 下与多元醇增强结合 (Shiino 等,1993)。

生物偶联与碳水化合物合成

- 邻乙酰氨基苯基硼酸用于合成硼酸酯,其稳定性增加,并且是碳水化合物合成中保护基的潜在候选物。它们的独特性质也使其适用于涉及碳水化合物部分的生物偶联反应 (Cai 和 Keana,1991)。

医学研究中的 pH 成像

- N-(2-乙酰胺)-2-氨基乙磺酸,乙酰胺甲基硼酸的衍生物,已应用于使用超极化 13C 核磁共振光谱进行 pH 成像。此应用在医学影像和诊断中具有重要意义 (Flavell 等,2015)。

电化学应用

- 对对乙酰氨基苯基硼酸的电化学性质进行了探索,特别是在中性 pH 条件下碳硼键的断裂。这对开发电控药物输送系统很有希望 (Sato 等,2021)。

生物医学研究中的酶抑制

- 由枯草芽孢杆菌 D7 产生的聚-γ-谷氨酸表现出血管紧张素转换酶抑制,这是一种在医学应用中可能很重要的特性 (Lee 等,2014)。

环境科学中的光催化

- 用乙酰胺甲基硼酸衍生物增强的石墨烯/二氧化钛纳米管已显示出在水处理过程中降解对乙酰氨基酚的潜力,突出了它们在环境应用中的效用 (Tao 等,2015)。

土壤退化与环境健康

- 研究土壤中对乙酰氨基酚的降解及其转化产物对于了解这种广泛使用的药物对环境的影响至关重要 (Li、Ye 和 Gan,2014)。

农业应用

- 对乙酰胺甲基硼酸合成成分乙酸处理的研究表明,对木薯等作物具有避免干旱的有益作用,为可持续农业实践提供了见解 (Utsumi 等,2019)。

药物分析与传感器开发

- 已研究对乙酰氨基酚(一种相关化合物)的电化学性质,用于在药物制剂中开发实用传感器 (Karikalan 等,2016)。

未来方向

Boronic acids, including Acetamidomethylboronic Acid, are being increasingly utilized in diverse areas of research . They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential applications of boronic acids .

作用机制

Target of Action

(Acetamidomethyl)boronic acid, also known as Acetamidomethylboronic Acid, is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (Acetamidomethyl)boronic acid, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids in general have been investigated for their potential use in medicinal chemistry .

Result of Action

The primary result of the action of (Acetamidomethyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (Acetamidomethyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, boronic acids have been used to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .

生化分析

Biochemical Properties

(Acetamidomethyl)boronic acid, like other boronic acids, can interact with a variety of enzymes, proteins, and other biomolecules. These interactions often involve the formation of boronate esters with diols, a common feature in many biological molecules . For example, boronic acids can bind to diol and polyol motifs present in saccharides and catechols, and can also form bonds with nucleophilic amino acid side chains such as that of serine .

Cellular Effects

For instance, they can interfere in signaling pathways and inhibit enzymes .

Molecular Mechanism

The molecular mechanism of action of (acetamidomethyl)boronic acid involves its ability to form reversible covalent bonds with diols. This allows it to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression . The main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid .

Metabolic Pathways

Boronic acids are known to interact with a variety of enzymes and cofactors .

Transport and Distribution

Boronic acids can be genetically encoded in proteins through the non-canonical amino acid para-boronophenylalanine (pBoF), suggesting potential mechanisms for their transport and distribution .

Subcellular Localization

Boronic acids can be genetically encoded in proteins, suggesting potential mechanisms for their localization within specific cellular compartments .

属性

IUPAC Name |

acetamidomethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDBCQJRADLOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CNC(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Carbamoylphenyl)amino]acetic acid](/img/structure/B3268785.png)

![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)

![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)